IACS-010759

Description

Properties

IUPAC Name |

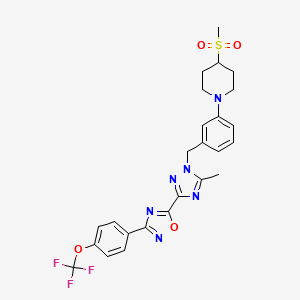

5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N6O4S/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36/h3-9,14,21H,10-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJWNWZJUYCGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1570496-34-2 | |

| Record name | IACS-010759 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1570496342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IACS-010759 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42W52V11DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism: A Technical Guide to IACS-010759's Action on Mitochondrial Complex I

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the mechanism of action of IACS-010759, a potent and selective inhibitor of mitochondrial Complex I. By providing a detailed exploration of its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization, this document serves as a comprehensive resource for professionals in the field of cancer metabolism and drug development.

Executive Summary

This compound is a clinical-stage small molecule that targets a critical vulnerability in a subset of cancers: their dependence on oxidative phosphorylation (OXPHOS) for survival and proliferation. It exerts its potent anti-neoplastic effects by directly inhibiting Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the mitochondrial electron transport chain. This inhibition triggers a cascade of metabolic and signaling events, ultimately leading to energetic stress, biosynthetic pathway disruption, and selective tumor cell death. This guide will dissect the intricate details of this mechanism, from its unique binding site to the systemic effects observed in preclinical and clinical studies.

Core Mechanism of Action: Inhibition of Complex I

This compound is a highly potent and selective inhibitor of mitochondrial Complex I.[1][2][3][4] Its primary mechanism involves the direct binding to and suppression of the enzymatic activity of Complex I, which is responsible for oxidizing NADH and transferring electrons to ubiquinone, a critical step in cellular respiration.

Unique Binding Site on the ND1 Subunit

Preclinical studies have pinpointed the binding site of this compound to the ND1 subunit of Complex I, near the entrance of the quinone binding channel.[5] This binding location is distinct from that of other well-known Complex I inhibitors, such as rotenone and piericidin A.[6][7] Photoaffinity labeling experiments using a photoreactive derivative of this compound confirmed its specific binding to the middle of the membrane subunit ND1.[6][7] This unique binding mode likely contributes to its high potency and selectivity. A single amino acid mutation, L55F, in the MT-ND1 gene has been shown to confer resistance to this compound, further validating ND1 as the direct target.[8]

Functional Consequences of Complex I Inhibition

The binding of this compound to Complex I effectively blocks the transfer of electrons from NADH to ubiquinone.[2][9] This has several immediate and critical consequences for mitochondrial function:

-

Inhibition of Oxidative Phosphorylation (OXPHOS): By blocking the first step of the electron transport chain, this compound potently inhibits overall OXPHOS.[4][10][11] This leads to a significant reduction in the mitochondrial oxygen consumption rate (OCR).[12][13]

-

Decreased ATP Production: The disruption of the proton gradient across the inner mitochondrial membrane, which is established by the electron transport chain, results in a sharp decline in ATP synthesis by ATP synthase.[14] This induces a state of severe energetic stress within the cell.

-

Reduced Aspartate Biosynthesis: The electron transport chain is coupled to the synthesis of aspartate, a crucial precursor for nucleotide and amino acid production.[2][5] Inhibition of Complex I by this compound leads to decreased aspartate levels, thereby impairing the synthesis of DNA, RNA, and proteins necessary for cell growth and proliferation.[3][5]

Cellular and Systemic Effects

The inhibition of Complex I by this compound triggers a series of adaptive and ultimately cytotoxic responses in cancer cells that are highly reliant on OXPHOS.

Metabolic Reprogramming: The Glycolytic Shift

A key cellular response to OXPHOS inhibition is a compensatory upregulation of glycolysis.[10][11][12] Cells attempt to counteract the loss of mitochondrial ATP production by increasing glucose uptake and its conversion to lactate.[5][10] This metabolic plasticity can be a survival mechanism for some cancer cells.[10] Consequently, combining this compound with glycolysis inhibitors has been shown to be a more effective strategy for inducing cancer cell death.[10][11][12]

Induction of Apoptosis and Autophagy

In cancer cells that are unable to compensate for the loss of OXPHOS, this compound treatment leads to the induction of apoptosis.[1][15] The severe energetic stress and disruption of essential biosynthetic pathways activate programmed cell death pathways. Additionally, this compound has been shown to induce autophagy.[2][9]

In Vivo Efficacy and Clinical Observations

Preclinical studies in various cancer models, including acute myeloid leukemia (AML) and solid tumors, have demonstrated the robust anti-tumor efficacy of this compound.[3][5][16] In clinical trials, this compound has shown modest anti-tumor activity.[5] However, dose-limiting toxicities, including elevated blood lactate and neurotoxicity, have been observed, highlighting the narrow therapeutic index of targeting a fundamental metabolic process.[5][17]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Complex I Inhibition) | < 10 nM | General | [1] |

| 1.4 nM | H460 cells | [15] | |

| 5.6 nM (average) | Mouse cell lines | [15] | |

| 12.2 nM | Rat cell line | [15] | |

| 8.7 nM | Cynomolgus monkey cell line | [15] | |

| IC50 (Cell Viability) | 2.1 - 7.9 nM | Various tumor cell lines | |

| Effect on ATP Levels | Decrease from 2775 µM to 1652 µM (24h) | Primary CLL cells | [10] |

| Decrease from 2124 µM to 943 µM (48h) | Primary CLL cells | [10] |

Table 1: In Vitro Potency and Cellular Effects of this compound. This table provides a summary of the half-maximal inhibitory concentrations (IC50) of this compound for Complex I activity and cell viability in various models, as well as its impact on cellular ATP levels.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Measurement of Cellular Respiration using Seahorse XF Analyzer

This protocol outlines the procedure for a Seahorse XF Cell Mito Stress Test to measure the oxygen consumption rate (OCR) and assess mitochondrial function in response to this compound.

Materials:

-

Seahorse XF96 or XFe96 Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound

-

Mitochondrial Stress Test Compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium. Prepare the mitochondrial stress test compounds according to the manufacturer's instructions.

-

Assay Setup:

-

On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium.

-

Add fresh assay medium containing the desired concentrations of this compound or vehicle control to the wells.

-

Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.

-

-

Seahorse XF Analysis:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Place the cell culture plate into the analyzer.

-

Run the Mito Stress Test protocol, which involves sequential injections of the stressor compounds and measurement of OCR at baseline and after each injection.

-

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Radiometric Assay of Complex I Activity in Isolated Mitochondria

This protocol describes a method to directly measure the enzymatic activity of Complex I in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

NADH

-

Decylubiquinone (Coenzyme Q analog)

-

Rotenone (Complex I inhibitor for control)

-

This compound

-

Spectrophotometer

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, NADH, and decylubiquinone.

-

Inhibitor Treatment: Pre-incubate the isolated mitochondria with various concentrations of this compound or rotenone (as a positive control) for a specified time.

-

Activity Measurement:

-

Initiate the reaction by adding the pre-treated mitochondria to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

-

Data Analysis: Calculate the rate of NADH oxidation for each condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Photoaffinity Labeling for Binding Site Identification

This protocol provides a general workflow for using a photoreactive derivative of this compound to identify its binding site on Complex I.

Materials:

-

Photoreactive this compound derivative (e.g., containing a diazirine or benzophenone group and a reporter tag like biotin or a radioisotope)

-

Isolated mitochondria or purified Complex I

-

UV light source (e.g., 365 nm)

-

SDS-PAGE reagents and equipment

-

Mass spectrometer

Procedure:

-

Incubation: Incubate the isolated mitochondria or purified Complex I with the photoreactive this compound derivative in the dark. To determine specificity, a parallel incubation with an excess of non-photoreactive this compound can be performed as a competition experiment.

-

UV Crosslinking: Expose the samples to UV light for a specific duration to induce covalent crosslinking of the probe to its binding partner.

-

Protein Separation: Separate the mitochondrial proteins by SDS-PAGE.

-

Detection of Labeled Protein:

-

If a biotin tag was used, the labeled protein can be detected by Western blotting with a streptavidin-conjugated antibody.

-

If a radioisotope was used, the labeled protein can be detected by autoradiography.

-

-

Binding Site Identification:

-

Excise the labeled protein band from the gel.

-

Perform in-gel digestion with a protease (e.g., trypsin).

-

Analyze the resulting peptide fragments by mass spectrometry to identify the protein and the specific amino acid residues that are covalently modified by the photoreactive probe.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Mechanism of this compound action on Complex I and downstream metabolic pathways.

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Caption: Logical flow from this compound binding to cellular apoptosis.

References

- 1. content.protocols.io [content.protocols.io]

- 2. Complex I activity assay [protocols.io]

- 3. tabaslab.com [tabaslab.com]

- 4. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]

- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. photoaffinity-labeling-in-target-and-binding-site-identification - Ask this paper | Bohrium [bohrium.com]

- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. researchgate.net [researchgate.net]

- 14. drughunter.com [drughunter.com]

- 15. scispace.com [scispace.com]

- 16. assaygenie.com [assaygenie.com]

- 17. protocols.io [protocols.io]

The Core Cellular Target of IACS-010759: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the primary cellular target and mechanism of action of IACS-010759, a potent and selective small-molecule inhibitor. The following sections provide a comprehensive overview of its effects on cellular metabolism, relevant signaling pathways, and detailed methodologies for key experimental assessments.

Primary Cellular Target: Mitochondrial Complex I

This compound is a highly selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This vital enzyme complex is the first and largest of the five complexes involved in oxidative phosphorylation (OXPHOS). By binding to Complex I, this compound effectively blocks the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration.[5][7] Preclinical studies have identified that this compound binds to the ND1 subunit of Complex I, near the entrance of the quinone binding channel.[7]

Mechanism of Action

The inhibition of Complex I by this compound initiates a cascade of metabolic and signaling events within the cell. The primary consequences of this inhibition are:

-

Inhibition of Oxidative Phosphorylation (OXPHOS): By blocking the electron transport chain at Complex I, this compound severely curtails the process of oxidative phosphorylation.[1][3][8] This leads to a significant reduction in the production of ATP, the cell's primary energy currency.[1]

-

Energy Depletion: The sharp decrease in ATP synthesis results in a state of cellular energy depletion.[3][5]

-

Impaired Nucleotide Biosynthesis: The inhibition of Complex I also leads to reduced production of aspartate, a crucial precursor for nucleotide biosynthesis.[3][7][15] This impairment of DNA and RNA synthesis contributes to the anti-proliferative effects of the compound.

-

Compensatory Glycolysis: To counteract the loss of ATP from OXPHOS, cells treated with this compound exhibit a compensatory increase in glycolysis.[1][7][16][17][18][19] This metabolic shift, however, is often insufficient to meet the energy demands of rapidly proliferating cancer cells.

-

Induction of Apoptosis: In cancer cells that are highly dependent on OXPHOS for survival, such as certain acute myeloid leukemia (AML) and brain cancer cells, the severe energy stress and metabolic disruption induced by this compound lead to the induction of apoptosis and cell death.[3][4][6][8]

Quantitative Data: Potency of this compound

The following tables summarize the in vitro potency of this compound across various cancer cell lines as reported in preclinical studies.

| Parameter | Value | Cell Line/Context | Reference |

| IC50 | < 10 nM | General Oxidative Phosphorylation Inhibition | [4] |

| IC50 | 1.4 nM | H460 (Non-small cell lung cancer) | [6] |

| EC50 | 0.001 - 10 nM | T-ALL cell lines | [12] |

| EC50 | 13 nM | Newly diagnosed primary T-ALL sample | [12] |

| EC50 | 45 nM | Relapsed/refractory primary T-ALL sample | [12] |

Signaling Pathways Modulated by this compound

The profound metabolic stress induced by this compound triggers significant alterations in key cellular signaling pathways that regulate energy homeostasis and cell survival.

Caption: Signaling pathway of this compound action.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the cellular effects of this compound.

Measurement of Cellular Respiration (Seahorse XF Assay)

This protocol is for assessing the impact of this compound on mitochondrial respiration and glycolysis using a Seahorse XF Analyzer.

Materials:

-

Seahorse XF96 or similar instrument

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound stock solution (in DMSO)

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

-

Glycolysis stress test compounds: Glucose, Oligomycin, 2-Deoxyglucose (2-DG)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with the desired concentrations of this compound (e.g., 100 nM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours) in a standard CO2 incubator.[1]

-

Assay Preparation:

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.

-

Load the injector ports of the sensor cartridge with the mitochondrial or glycolysis stress test compounds.

-

-

Seahorse XF Analysis:

-

Calibrate the instrument with the loaded sensor cartridge.

-

Place the cell plate into the Seahorse XF analyzer.

-

Run the assay to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time, with sequential injections of the stress test compounds.

-

-

Data Analysis: Analyze the resulting OCR and ECAR profiles to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.

Caption: Workflow for Seahorse XF Assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

-

Flow cytometer

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (in DMSO)

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for 24 to 48 hours.

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA.

-

Combine all cells and wash twice with cold PBS by centrifugation.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Western Blotting for Signaling Pathway Analysis

This protocol details the procedure for analyzing the activation state of proteins in the AMPK and mTOR signaling pathways following treatment with this compound.

Materials:

-

SDS-PAGE and Western blotting equipment

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis:

-

Treat cells with this compound as described previously.

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control like GAPDH to normalize protein levels.

-

Clinical Development and Future Outlook

This compound has been investigated in Phase I clinical trials for patients with relapsed/refractory acute myeloid leukemia (NCT02882321) and advanced solid tumors (NCT03291938).[2][9][20] However, both trials were discontinued due to a narrow therapeutic index and the emergence of dose-limiting toxicities, including elevated blood lactate and neurotoxicity.[2][7] These adverse effects are likely mechanism-based, stemming from the systemic inhibition of oxidative phosphorylation.

Despite the challenges in its clinical development, this compound remains a valuable research tool for understanding the metabolic vulnerabilities of cancer. The pronounced metabolic shift it induces highlights the potential for combination therapies, such as co-administration with glycolysis inhibitors, to achieve a more potent anti-tumor effect.[1][17] Further research is warranted to explore strategies to mitigate the toxicities associated with potent Complex I inhibition while harnessing its therapeutic potential.

References

- 1. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. Mitochondrial reprogramming by activating OXPHOS via glutamine metabolism in African American patients with bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 14. Interaction between the AMP-activated protein kinase and mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. researchgate.net [researchgate.net]

- 20. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

IACS-010759: A Technical Guide to a Selective OXPHOS Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

IACS-010759 is a potent, selective, and orally bioavailable small-molecule inhibitor of the mitochondrial electron transport chain Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] Developed to exploit the metabolic vulnerability of cancers highly dependent on oxidative phosphorylation (OXPHOS), this compound demonstrated robust antitumor activity in numerous preclinical models of hematologic malignancies and solid tumors.[4][5] Its mechanism centers on the disruption of cellular energy production and key biosynthetic pathways essential for rapidly proliferating cancer cells.[4][6]

Despite promising preclinical data, clinical development was halted during Phase I trials due to a narrow therapeutic index and the emergence of dose-limiting toxicities, primarily peripheral neuropathy and lactic acidosis.[6][7] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the key findings from its clinical evaluation. The lessons learned from this compound offer critical insights for the future development of OXPHOS-targeting therapies in oncology.

Core Mechanism of Action

This compound exerts its therapeutic effect by specifically targeting and inhibiting Complex I, the first and largest enzyme of the mitochondrial respiratory chain.[1][8]

-

Molecular Target: this compound binds to the ND1 subunit of Complex I, at the entrance to the quinone binding channel, thereby blocking the transfer of electrons from NADH to ubiquinone.[6][9] This inhibition is distinct from that of classic Complex I inhibitors like rotenone.[9][10]

-

Metabolic Consequences: The inhibition of Complex I effectively shuts down the electron transport chain, leading to a sharp decrease in oxidative phosphorylation. This results in:

-

Depletion of Cellular Energy: A significant reduction in ATP synthesis.[1]

-

Impaired Biosynthesis: A decrease in the production of aspartate, a crucial precursor for nucleotide and amino acid synthesis.[4][6]

-

Redox Imbalance: An accumulation of NADH and an increase in mitochondrial reactive oxygen species (ROS).[11]

-

This multi-pronged disruption of cellular metabolism selectively induces apoptosis and inhibits proliferation in cancer cells that are heavily reliant on OXPHOS for survival.[3][4]

Cellular Effects and Metabolic Reprogramming

The inhibition of OXPHOS by this compound triggers a cascade of cellular responses, most notably a compensatory metabolic shift toward glycolysis.

-

Inhibition of Oxygen Consumption: Treatment with this compound leads to a potent, dose-dependent decrease in the oxygen consumption rate (OCR) in sensitive cells.[1][12]

-

Upregulation of Glycolysis: To compensate for the loss of ATP from OXPHOS, cancer cells upregulate glycolysis, a phenomenon known as the "Pasteur effect".[4] This is observed as an increase in the extracellular acidification rate (ECAR).[1][12] This metabolic plasticity is a key mechanism of resistance to this compound.

-

Induction of Apoptosis and Cytostasis: In OXPHOS-dependent cancer cells, the energetic and biosynthetic crisis induced by this compound leads to the activation of apoptotic pathways.[4] In some cell types, such as chronic lymphocytic leukemia (CLL), the drug is primarily cytostatic, causing minimal cell death as a monotherapy due to the robust glycolytic escape mechanism.[1][13]

-

Signaling Pathway Modulation: In sensitive acute myeloid leukemia (AML) cells, this compound induces the activation of AMPK, a key cellular energy sensor, which in turn leads to the suppression of the mTOR signaling pathway, further contributing to cell growth inhibition.[2]

References

- 1. oncotarget.com [oncotarget.com]

- 2. This compound (IACS-10759) | OXPHOS inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. rondepinho.com [rondepinho.com]

- 5. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial Complex I Inhibitor this compound Reverses the NOTCH1-Driven Metabolic Reprogramming in T-ALL Via Blockade of Oxidative Phosphorylation: Synergy with Chemotherapy and Glutaminase Inhibition | Blood | American Society of Hematology [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

IACS-010759: A Technical Guide to its Impact on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IACS-010759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. By targeting this complex, this compound disrupts oxidative phosphorylation (OXPHOS), leading to a cascade of metabolic and signaling changes within the cell. This guide provides an in-depth technical overview of the core mechanisms of this compound's action on mitochondrial function, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected pathways. The information herein is intended to support further research and development of mitochondrial-targeted therapies.

Core Mechanism of Action

This compound binds to the ND1 subunit of mitochondrial Complex I, obstructing the quinone binding channel.[1] This inhibition blocks the transfer of electrons from NADH to ubiquinone, a crucial step in the electron transport chain. The direct consequence is a significant reduction in oxidative phosphorylation, the primary cellular process for ATP generation.[2][3] This disruption of mitochondrial respiration forces cancer cells that are heavily reliant on OXPHOS to undergo metabolic reprogramming, often leading to energy stress and apoptosis.[4][5]

Quantitative Impact on Mitochondrial and Cellular Functions

The following tables summarize the quantitative effects of this compound on various parameters of mitochondrial and cellular function as reported in preclinical studies.

Table 1: Potency of this compound in Inhibition of Mitochondrial Complex I and Cell Viability

| Parameter | Cell Line / System | IC50 / EC50 | Reference |

| Complex I Inhibition (Forward Electron Transfer) | Bovine Heart Submitochondrial Particles | 460 ± 45 nM | [1] |

| Complex I Inhibition (Reverse Electron Transfer) | Bovine Heart Submitochondrial Particles | 41 ± 6 nM | [1] |

| Oxygen Consumption Rate (OCR) | Various Tumor Cell Lines | 2.1 - 7.9 nM | [6] |

| Galactose-Dependent Cell Viability | Human Cell Lines | 1.4 nM | [5] |

| Cell Viability (T-ALL cell lines) | T-ALL Cell Lines | 0.001 - 10 nM | [7] |

| Cell Viability (Primary T-ALL samples) | Primary T-ALL Patient Samples | 13 nM and 45 nM | [7] |

| Growth Inhibition (AML blasts) | Primary AML Patient Samples | 3.1 nM (0.1-11.7 nM) | [8] |

| Growth Inhibition (CD34+ AML LICs) | Primary AML Patient Samples | 5.0 nM (0.9-12.8 nM) | [8] |

Table 2: Effects of this compound on Cellular Metabolism

| Parameter | Cell Line | Treatment | Effect | Reference |

| ATP Concentration | Chronic Lymphocytic Leukemia (CLL) Cells | 100 nM for 24h | Mean decrease from 2775 µM to 1652 µM | [4] |

| ATP Concentration | Chronic Lymphocytic Leukemia (CLL) Cells | 100 nM for 48h | Mean decrease from 2124 µM to 943 µM | [4] |

| Oxygen Consumption Rate (OCR) | T-ALL Cell Lines | This compound exposure | Dose-dependent decrease in basal and maximal OCR | [7] |

| Extracellular Acidification Rate (ECAR) | T-ALL Cell Lines | This compound exposure | Maintained or increased, indicating a glycolytic shift | [7][9] |

Key Experimental Protocols

Seahorse XF Cell Mito Stress Test

This assay is crucial for assessing the impact of this compound on mitochondrial respiration in live cells.

Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer (e.g., XF96 or XFe96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

This compound

-

Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.

-

Drug Preparation: Prepare stock solutions of this compound and the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.

-

Assay Setup:

-

Remove the cell culture medium from the microplate and wash twice with the pre-warmed assay medium.

-

Add the final volume of assay medium to each well.

-

Place the cell plate in a 37°C non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

-

Load the hydrated sensor cartridge with this compound and the mitochondrial inhibitors into the appropriate injection ports.

-

-

Seahorse XF Analyzer Measurement:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Load the cell plate into the analyzer.

-

The instrument will measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

Sequential injections of the compounds will occur as follows:

-

Port A: this compound (or vehicle control) to measure its immediate effect on OCR.

-

Port B: Oligomycin to inhibit ATP synthase (Complex V), allowing for the calculation of ATP-linked respiration.

-

Port C: FCCP to uncouple the mitochondrial membrane and induce maximal respiration.

-

Port D: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration completely, revealing the non-mitochondrial oxygen consumption.

-

-

-

Data Analysis: Analyze the resulting OCR and ECAR data to determine the various parameters of mitochondrial function and the specific inhibitory effect of this compound.

Mitochondrial Complex I Activity Assay

This biochemical assay directly measures the enzymatic activity of Complex I.

Objective: To quantify the specific inhibition of NADH:ubiquinone oxidoreductase activity by this compound.

Materials:

-

Isolated mitochondria or submitochondrial particles (SMPs) (e.g., from bovine heart)

-

Assay Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4)

-

NADH

-

Ubiquinone analogue (e.g., decylubiquinone)

-

This compound

-

Spectrophotometer

Protocol:

-

Preparation of SMPs: Isolate mitochondria from a suitable tissue source (e.g., bovine heart) and prepare SMPs by sonication or other disruption methods.[1]

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer and SMPs.

-

Inhibitor Incubation: Add varying concentrations of this compound or vehicle control to the reaction mixture and incubate for a defined period (e.g., 4 minutes at 30°C) to allow for inhibitor binding.[1]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding NADH as the electron donor and a ubiquinone analogue as the electron acceptor.

-

Spectrophotometric Measurement: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the rate of NADH oxidation for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The inhibition of mitochondrial Complex I by this compound initiates a series of downstream signaling events and metabolic shifts. The following diagrams, generated using the DOT language for Graphviz, illustrate these processes.

Figure 1: Core mechanism of this compound action on the electron transport chain.

Figure 2: Downstream signaling and metabolic consequences of Complex I inhibition.

Figure 3: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Conclusion and Future Directions

This compound is a powerful tool for investigating the role of mitochondrial metabolism in cancer and other diseases. Its high potency and selectivity for Complex I make it a valuable research compound and a potential therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for scientists working in this area.

Future research should focus on elucidating the full spectrum of cellular responses to this compound, including its impact on other metabolic pathways and its potential for combination therapies. Understanding the mechanisms of resistance to this compound will also be critical for its successful clinical translation. The narrow therapeutic index observed in clinical trials, with dose-limiting toxicities such as elevated blood lactate and neurotoxicity, highlights the need for careful dose optimization and patient selection.[1][2] Further investigation into strategies to mitigate these toxicities while maintaining anti-tumor efficacy is warranted.

References

- 1. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rondepinho.com [rondepinho.com]

- 6. youtube.com [youtube.com]

- 7. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Preclinical Profile of IACS-010759: A Technical Guide to a Novel OXPHOS Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, presenting a promising therapeutic window. While much focus has been placed on targeting glycolysis, the dependence of certain tumors on oxidative phosphorylation (OXPHOS) has emerged as a critical vulnerability. IACS-010759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I of the electron transport chain, developed to exploit this dependency. This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, efficacy in various cancer models, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

This compound is an orally bioavailable inhibitor of oxidative phosphorylation (OXPHOS) with antineoplastic activity.[1][2] It specifically targets and binds to the ND1 subunit of Complex I (NADH:ubiquinone oxidoreductase) at the entrance of the quinone binding channel, thereby blocking the electron transport chain.[3] This inhibition leads to a cascade of metabolic consequences within cancer cells, including:

-

Decreased Oxygen Consumption Rate (OCR): As a direct result of Complex I inhibition, mitochondrial respiration is significantly reduced.

-

Depletion of ATP: The disruption of the electron transport chain curtails the primary mechanism of ATP production in aerobic respiration.

-

Reduced Aspartate Production: The TCA cycle is impacted, leading to a decrease in key metabolites like aspartate, which is crucial for nucleotide and amino acid biosynthesis.[4][5]

-

Induction of Apoptosis: The combination of energy depletion and impaired biosynthesis of essential macromolecules triggers programmed cell death in susceptible cancer cells.[4][5]

-

Compensatory Glycolysis: Many cancer cells attempt to compensate for the loss of OXPHOS by upregulating glycolysis.[3][6]

This multifaceted mechanism of action selectively targets cancer cells that are highly dependent on OXPHOS for survival and proliferation.

In Vitro Efficacy

The anti-cancer activity of this compound has been demonstrated across a broad range of cancer cell lines. The tables below summarize the key quantitative data from these preclinical studies.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

| Cell Line / Cancer Type | Assay | Endpoint | Potency | Citation(s) |

| Multiple Cancer Cell Lines | Cell Viability | EC50 | 1 nM - 50 nM | [7] |

| H460 (NSCLC) | OCR Inhibition / Cell Viability (galactose) | IC50 | 1.4 nM | [8] |

| Primary AML | Cell Viability / Apoptosis | - | 10 nM - 100 nM | |

| T-ALL Cell Lines (n=7) | Cell Viability | EC50 | 0.1 nM - 10 nM | |

| T-ALL PDX & Primary Cells (n=10) | Cell Viability | EC50 | 13 nM - 60 nM | |

| Mouse Cell Lines | Cell Viability | Average IC50 | 5.6 nM | |

| Rat Cell Lines | Cell Viability | IC50 | 12.2 nM | |

| Cynomolgus Monkey Cell Lines | Cell Viability | IC50 | 8.7 nM |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; AML: Acute Myeloid Leukemia; T-ALL: T-cell Acute Lymphoblastic Leukemia; PDX: Patient-Derived Xenograft; NSCLC: Non-Small Cell Lung Cancer; OCR: Oxygen Consumption Rate.

In Vivo Efficacy

Preclinical studies in various animal models have demonstrated the in vivo antitumor activity of this compound.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Citation(s) |

| Brain Cancer | Mouse | - | Potent tumor growth inhibition | [4][5] |

| Acute Myeloid Leukemia (AML) | Mouse | - | Potent tumor growth inhibition, extended survival | [4][5] |

| Lymphoma, Breast Cancer, Melanoma, Pancreatic Cancer | PDX Models | - | Tumor growth inhibition or regression | [7] |

| NOTCH1-mutated T-ALL | PDX and Murine Models | 7.5 mg/kg/day (oral) | Significantly reduced leukemia burden and extended overall survival | |

| PGD-null Subcutaneous Xenografts | Mouse | 5 or 10 mg/kg (oral, 21 days) | Tumor regression | |

| AML Cell Line-Derived Xenograft (MV4-11) | NSGS Mice | 7.5 mg/kg (oral, daily for 33 days) | Significantly prolonged survival | [9] |

| Neuroblastoma (SK-N-AS) | NSG Mice | 5 or 10 mg/kg | Variable tumor growth inhibition |

PDX: Patient-Derived Xenograft; T-ALL: T-cell Acute Lymphoblastic Leukemia.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in the preclinical evaluation of this compound, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound.

Caption: Preclinical evaluation workflow for this compound.

Caption: Logical relationships in this compound's preclinical profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments conducted in the evaluation of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Cell Seeding: Plate cancer cells in opaque-walled 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Assay Procedure:

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells to determine the percentage of cell viability. Calculate EC50 values using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cells with this compound at the desired concentration and for the specified duration.

-

Cell Harvesting: Collect both adherent and suspension cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining:

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the rate of change of dissolved oxygen in the medium surrounding adherent cells, providing a real-time assessment of mitochondrial respiration.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach.

-

Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibrant solution.

-

Assay Protocol:

-

Measure the basal OCR.

-

Sequentially inject modulators of the electron transport chain to assess different parameters of mitochondrial function:

-

Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.

-

FCCP (a protonophore): To determine maximal respiration.

-

Rotenone/Antimycin A (Complex I and III inhibitors): To measure non-mitochondrial oxygen consumption.

-

-

This compound can be injected to directly measure its inhibitory effect on OCR.

-

-

Data Analysis: The Seahorse XF software calculates OCR values and various mitochondrial function parameters.

In Vivo Xenograft Studies

These studies assess the antitumor efficacy of this compound in a living organism.

-

Animal Models: Utilize immunodeficient mice (e.g., NSG mice).

-

Tumor Implantation:

-

Cell Line-Derived Xenografts (CDX): Subcutaneously or orthotopically inject a suspension of cancer cells.

-

Patient-Derived Xenografts (PDX): Implant tumor fragments from a patient's tumor.

-

-

Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size, randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control orally via gavage at the specified dose and schedule (e.g., daily, 5 days on/2 days off).

-

Monitoring:

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight and overall health.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, metabolomics).

-

For survival studies, monitor the animals until a predefined endpoint is reached.

-

Metabolomics Analysis (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is used to identify and quantify small-molecule metabolites in biological samples.

-

Sample Collection: Collect cell pellets or tumor tissue and quench metabolism rapidly (e.g., with liquid nitrogen).

-

Metabolite Extraction: Extract metabolites using a solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

LC-MS Analysis:

-

Separate the metabolites using liquid chromatography.

-

Detect and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns using a mass spectrometer.

-

-

Data Analysis: Process the raw data to identify and quantify metabolites. Perform pathway analysis to understand the metabolic changes induced by this compound.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for cancers reliant on oxidative phosphorylation. Its potent and selective inhibition of mitochondrial Complex I leads to robust antitumor activity in a variety of in vitro and in vivo models. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other OXPHOS inhibitors. While promising, the emergence of resistance through a compensatory increase in glycolysis highlights the need for rational combination strategies to maximize the clinical benefit of this therapeutic approach.[6] The transition of this compound into clinical trials marks a significant step forward in the exploration of metabolic vulnerabilities in cancer.[4][5][10]

References

- 1. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Cotargeting of Mitochondrial Complex I and Bcl-2 Shows Antileukemic Activity against Acute Myeloid Leukemia Cells Reliant on Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for IACS-010759 In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

IACS-010759 is a potent, selective, and orally bioavailable small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2] By inhibiting oxidative phosphorylation (OXPHOS), this compound disrupts cellular energy metabolism and key biosynthetic pathways, making it a valuable tool for cancer research, particularly for tumors dependent on mitochondrial respiration.[3] Preclinical studies have demonstrated its efficacy in various cancer models, including acute myeloid leukemia (AML), brain cancer, T-cell acute lymphoblastic leukemia (T-ALL), and others reliant on OXPHOS.[1][4][5]

Mechanism of Action

This compound specifically binds to the ND1 subunit of Complex I, blocking the electron transport chain at its first step.[4][6] This inhibition prevents the oxidation of NADH to NAD+ and reduces the pumping of protons across the inner mitochondrial membrane, leading to several downstream effects:

-

Decreased Cellular Respiration: A significant reduction in the oxygen consumption rate (OCR).[1][5]

-

Reduced ATP Production: Impaired ATP synthesis via OXPHOS.[5][7]

-

Metabolic Reprogramming: Cells often compensate by upregulating glycolysis, observed as an increase in the extracellular acidification rate (ECAR).[1][7]

-

Biosynthetic Pathway Inhibition: The reduction in aspartate production, a consequence of TCA cycle disruption, impairs nucleotide and amino acid biosynthesis.[3][4]

-

Induction of Apoptosis: In susceptible cancer cells, the induced energetic stress and metabolic imbalances can lead to cell cycle arrest and apoptosis.[1][5]

In some cancer cell types, such as sensitive AML cells, this compound treatment leads to the activation of AMP-activated protein kinase (AMPK) and subsequent suppression of the mTOR pathway, contributing to its anti-proliferative effects.[1]

Figure 1: Mechanism of action of this compound.

Application Notes

This compound is a versatile tool for probing the metabolic vulnerabilities of cancer cells. Its primary application is the targeted inhibition of OXPHOS-dependent tumors.

-

Cell Line Selection: The compound is most effective in cell lines demonstrating a high reliance on OXPHOS for survival and proliferation.[3] This includes certain AML, T-ALL, lymphoma, and brain cancer models.[1][5] In contrast, cells with high glycolytic activity or metabolic plasticity may show resistance or cytostatic rather than cytotoxic effects.[7][8]

-

Compensatory Glycolysis: A common cellular response to this compound is an increase in glycolysis to compensate for the loss of mitochondrial ATP production.[5][7] This can limit the compound's single-agent efficacy. Therefore, combining this compound with glycolysis inhibitors (e.g., 2-deoxy-D-glucose) can lead to synergistic cell death.[7][8]

-

Concentration Range: this compound is highly potent, with EC50 values for cell viability often in the low nanomolar range (1-50 nM) after several days of treatment.[3][5] For short-term metabolic assays (e.g., Seahorse), concentrations between 30 nM and 100 nM are typically effective.[7]

Quantitative Data Summary

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Duration | EC50 / IC50 (nM) | Reference |

| Pf382, 1301, Jurkat, MOLT-4, P12-Ichikawa | T-cell Acute Lymphoblastic Leukemia (T-ALL) | CTG Assay | 5 days | 0.001 - 10 | [5] |

| T-ALL1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | CTG Assay | 5 days | 0.001 - 10 | [5] |

| Primary T-ALL (Patient 1) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Viability | 5 days | 13 | [5] |

| Primary T-ALL (Patient 2) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Viability | 5 days | 45 | [5] |

| Various Cell Lines | AML, Lymphoma, Breast, Melanoma, PDAC | Viability/Apoptosis | Not Specified | 1 - 50 | [3] |

| PC9 | Non-small Cell Lung Cancer | Proliferation | Not Specified | 12.3 | [9] |

| Bxpc-3 (Glucose medium) | Pancreatic Cancer | Proliferation | Not Specified | 250 | [9] |

| Bxpc-3 (Galactose medium) | Pancreatic Cancer | Proliferation | Not Specified | 17.3 | [9] |

Table 2: Metabolic Effects of this compound

| Cell Type | Treatment | Effect | Observation | Reference |

| T-ALL Cell Lines | This compound (dose-dependent) | Inhibition of Mitochondrial Respiration | Dose-dependent decrease in basal and maximal OCR, proton leak, and ATP production. | [5] |

| T-ALL Cell Lines | This compound | Compensatory Glycolysis | Maintained high Extracellular Acidification Rate (ECAR). | [5] |

| Primary CLL Cells | 100 nM this compound, 24h | Inhibition of Mitochondrial Respiration | Basal OCR greatly inhibited; spare respiratory capacity drastically decreased. | [7] |

| Primary CLL Cells | 100 nM this compound, 24h | Compensatory Glycolysis | Increased glycolysis and glucose uptake. | [7] |

| Primary CLL Cells | 100 nM this compound, 24-48h | Nucleotide Pool Depletion | Significant decrease in intracellular ribonucleotide triphosphate pools (e.g., ATP). | [7] |

Experimental Protocols

Figure 2: General experimental workflow for this compound in vitro testing.

Protocol 1: Cell Viability/Proliferation Assay (MTT/CTG)

This protocol provides a general method to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Selected cancer cell line

-

Complete culture medium

-

96-well clear or white-walled microplates

-

This compound (stock solution in DMSO)

-

MTT reagent (e.g., from Sigma-Aldrich) or CellTiter-Glo® (CTG) Luminescent Cell Viability Assay kit (Promega)

-

Plate reader (spectrophotometer for MTT, luminometer for CTG)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 3 µM.[7] Include a DMSO-only vehicle control.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 120 hours).[5][7]

-

Measurement:

-

For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization buffer, incubate overnight, and then read the absorbance at 570 nm.[10]

-

For CTG Assay: Allow the plate to equilibrate to room temperature. Add 100 µL of CTG reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes. Measure luminescence.[1][5]

-

-

Data Analysis: Normalize the readings to the vehicle control wells to determine the percentage of cell viability. Plot the results on a dose-response curve to calculate the EC50/IC50 value.

Protocol 2: Mitochondrial Respiration Assay (Seahorse XF)

This protocol measures the effect of this compound on mitochondrial function by assessing OCR and ECAR using an Agilent Seahorse XF Analyzer.[5][7]

Materials:

-

Seahorse XF96 or similar instrument

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Mito Stress Test Kit reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate at an optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

-

Drug Preparation: Prepare this compound for acute treatment by diluting it in Seahorse XF Base Medium. For chronic treatment, cells can be pre-incubated with the compound for a set duration (e.g., 2 to 24 hours) before the assay.[5][7]

-

Assay Medium Exchange: On the day of the assay, remove the culture medium from the cells and wash with pre-warmed Seahorse XF Base Medium. Add the final volume of XF Base Medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Load Cartridge: Load the hydrated sensor cartridge with the compounds from the Mito Stress Test kit and the this compound solution into the appropriate injection ports.

-

Run Assay: Place the cell plate and the loaded cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol. This involves sequential injections to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Analysis: Use the Seahorse Wave software to analyze the OCR and ECAR data. Normalize the data to cell number or protein concentration. Compare the profiles of this compound-treated cells to vehicle-treated controls to determine the impact on mitochondrial function.[7][11]

Protocol 3: Western Blot for Apoptosis Markers

This protocol is used to detect the induction of apoptosis by analyzing the cleavage of PARP and Caspase-3.[7]

Materials:

-

Cells cultured in 6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with this compound (e.g., 100 nM) or vehicle control for 24 or 48 hours.[7]

-

Protein Extraction: Wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The presence of cleaved PARP and cleaved Caspase-3 bands indicates apoptosis induction.[8] Use GAPDH or β-Actin as a loading control.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

Determining the Effective Concentration of IACS-010759 in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-010759 is a potent and selective inhibitor of mitochondrial Complex I, a critical component of the electron transport chain. By disrupting oxidative phosphorylation (OXPHOS), this compound effectively targets the metabolic vulnerability of cancer cells that are highly dependent on this pathway for energy production and biosynthesis.[1][2][3][4][5][6] This document provides detailed application notes and protocols for determining the effective concentration of this compound in various cell culture models. It includes a summary of reported effective concentrations in different cancer cell lines, a comprehensive protocol for establishing the optimal dose-response in a new cell line, and diagrams illustrating the compound's mechanism of action and the experimental workflow.

Introduction to this compound

This compound is an orally bioavailable small molecule that specifically binds to and inhibits the NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial respiratory chain.[5][6][7] This inhibition blocks the transfer of electrons from NADH to ubiquinone, thereby impeding the generation of a proton gradient across the inner mitochondrial membrane and subsequent ATP synthesis via OXPHOS.[8] The antitumor activity of this compound has been demonstrated in preclinical models of various cancers, including acute myeloid leukemia (AML), brain cancer, and T-cell acute lymphoblastic leukemia (T-ALL), particularly in tumors reliant on oxidative metabolism.[2][4][9] A common cellular response to this compound treatment is a compensatory increase in glycolysis.[1][8]

This compound Signaling Pathway

The primary molecular target of this compound is Complex I of the mitochondrial electron transport chain. Its inhibitory action sets off a cascade of cellular events, primarily impacting cellular energy metabolism and downstream signaling pathways.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Facebook [cancer.gov]

- 6. This compound - My Cancer Genome [mycancergenome.org]

- 7. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial Complex I Inhibition with this compound in T-ALL Preclinical Models | Blood | American Society of Hematology [ashpublications.org]

Application Notes and Protocols for IACS-010759 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-010759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[1][2][3][4] By inhibiting Complex I, this compound disrupts oxidative phosphorylation (OXPHOS), leading to a reduction in cellular ATP production from mitochondrial respiration.[2] This mechanism has shown therapeutic potential in cancers that are highly dependent on OXPHOS for survival and proliferation.[1][3] These application notes provide detailed protocols for the use of this compound in a cell culture setting, focusing on its solubility in DMSO, preparation of stock solutions, and various experimental assays to assess its biological effects.

Data Presentation

Solubility and Working Concentrations

This compound exhibits high solubility in dimethyl sulfoxide (DMSO), making it suitable for in vitro cell-based assays. It is crucial to use fresh, anhydrous DMSO to ensure maximum solubility, as the compound's solubility can be reduced in the presence of moisture.[2]

| Parameter | Value | Source |

| Molecular Weight | 562.56 g/mol | [3] |

| Solubility in DMSO | ≥ 25 mg/mL (≥ 44.43 mM) | [2] |

| 50 mg/mL (88.88 mM) | [3] | |

| 100 mg/mL (177.75 mM) | [2] | |

| Recommended Stock Concentration | 10 mM in fresh, anhydrous DMSO | General Recommendation |

| Storage of Stock Solution | -20°C or -80°C, protected from light and moisture | General Recommendation |

Working concentrations of this compound can vary significantly depending on the cell line and the biological endpoint being measured. The following table summarizes reported effective concentrations in various cancer cell lines.

| Cell Line | Assay Type | Concentration Range | Incubation Time | Outcome | Source |

| Acute Myeloid Leukemia (AML) | Apoptosis/Viability | 10 nM - 100 nM | 4-5 days | Reduced viability and induced apoptosis | [1] |

| Acute Myeloid Leukemia (AML) | Apoptosis | 123 nM | 72 hours | Modest increase in apoptosis | [5] |

| Chronic Lymphocytic Leukemia (CLL) | Cell Death/Metabolism | 30 nM - 3 µM | 24 - 48 hours | Minimal cell death, inhibited OCR, increased glycolysis | [2][6] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Viability/Metabolism | Not specified | Not specified | Reduced viability, inhibited mitochondrial respiration | [2] |

| H460 (Lung Cancer) | Viability/Metabolism | 0.001 nM - 1000 nM | 72 hours | IC50 of 1.4 nM for OCR inhibition and viability | [1] |

| Pancreatic, Ovarian, TNBC, NSCLC | Growth Inhibition | 0.01 µM - 10 µM | Not specified | >50% growth inhibition in the majority of cell lines | [3] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free cell culture medium

Protocol:

-

Prepare a 10 mM stock solution:

-

Allow the this compound powder vial to equilibrate to room temperature before opening.

-

Aseptically weigh the required amount of this compound powder.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.63 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

-

Aliquot and store:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Prepare working solutions:

-

On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

Cell Viability Assay (e.g., using CellTiter-Glo®)

Principle: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels is indicative of cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-